
2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide, also known as DEET, is a common insect repellent widely used to prevent mosquito bites. DEET has been used for over 60 years and is considered the most effective insect repellent available. The chemical structure of DEET is unique, which makes it an ideal candidate for further research.
Mécanisme D'action
The exact mechanism of action of 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide is not fully understood. It is believed that 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide works by interfering with the insects' olfactory system, which is responsible for detecting odorants. 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide may also affect the insects' nervous system, causing them to become disoriented and unable to fly or bite.
Biochemical and Physiological Effects
2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide has been shown to have a low toxicity profile in humans. It is rapidly absorbed through the skin and metabolized by the liver. 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide is excreted in the urine within 24 hours of application. 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide has been shown to have no significant effect on the immune system, reproductive system, or nervous system in humans.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide has several advantages for laboratory experiments. It is readily available, easy to use, and has a well-established synthesis method. 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide is also highly effective at repelling insects, which makes it an ideal candidate for studies involving insect behavior. However, 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide has some limitations. It has a strong odor, which can interfere with some experiments. 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide can also be toxic to some species of insects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide. One area of interest is the development of new insect repellents based on the chemical structure of 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide. Another area of interest is the study of the long-term effects of 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide exposure on human health. Finally, there is a need for further research on the mechanism of action of 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide, which could lead to the development of more effective insect repellents.
Méthodes De Synthèse
2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide is synthesized by the reaction of ethylamine and methylamine with 2,6-dibromo-4-chloropyridine. The reaction takes place in an organic solvent, and the resulting product is purified by recrystallization. The synthesis method is well-established and has been optimized over the years to increase the yield and purity of the product.
Applications De Recherche Scientifique
2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide has been extensively studied for its insect repellent properties. It is effective against a wide range of insects, including mosquitoes, ticks, and flies. 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide works by disrupting the insects' sense of smell, making it difficult for them to locate their prey. 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide has also been shown to have a deterrent effect on some species of insects, which means that they avoid landing on surfaces treated with 2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide.
Propriétés
IUPAC Name |
2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2N2O/c1-3-13(2)9(14)6-4-7(10)12-8(11)5-6/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBQYPGFGAVCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=NC(=C1)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dibromo-N-ethyl-N-methylpyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2905034.png)
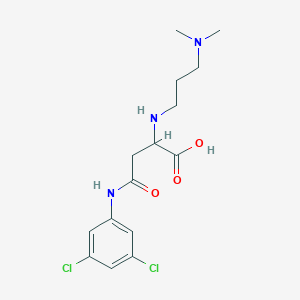

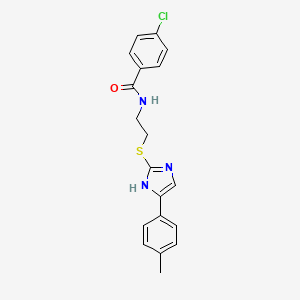

![(E)-3-(5-bromo-2-hydroxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2905040.png)
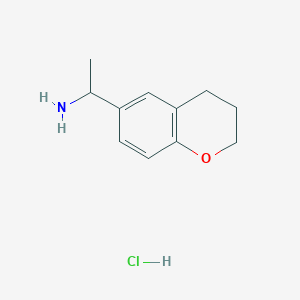

![benzo[d][1,3]dioxol-5-yl(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2905045.png)
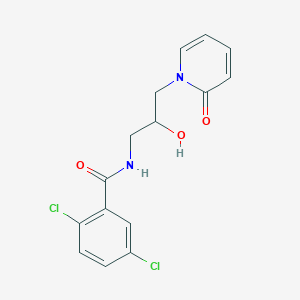
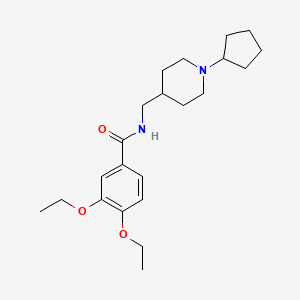
![2-{[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2905051.png)
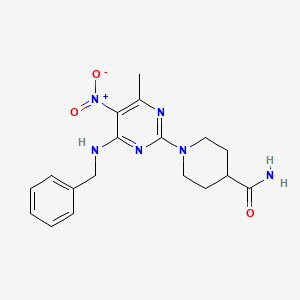
![5-Fluoro-2-({[3-(Pyrimidin-2-Yl)pyridin-2-Yl]amino}methyl)phenol](/img/structure/B2905055.png)